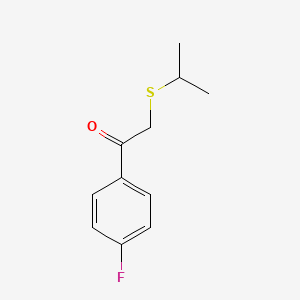

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one

Beschreibung

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one (CAS: 1178684-31-5) is a fluorinated aromatic ketone featuring an isopropylthio substituent. Its molecular weight is 212.28 g/mol, with a purity of 98% . Key functional groups include a ketone and a thioether, which influence its electronic and steric properties. The compound is discontinued commercially, limiting its accessibility for current research .

Eigenschaften

Molekularformel |

C11H13FOS |

|---|---|

Molekulargewicht |

212.29 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-2-propan-2-ylsulfanylethanone |

InChI |

InChI=1S/C11H13FOS/c1-8(2)14-7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI-Schlüssel |

NEXMZMBPUIGUMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)SCC(=O)C1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isopropylthio group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Findings and Implications

- Electronic Effects : The 4-fluorophenyl group in the target compound enhances ketone electrophilicity, while the isopropylthio group provides electron donation via sulfur lone pairs.

- Steric Influence : Bulky substituents (e.g., cyclohexyl in analogues) reduce reactivity, whereas smaller groups (e.g., methylthio) balance steric and electronic effects.

- Polarity and Reactivity : Sulfone derivatives exhibit higher polarity and melting points compared to thioether-containing compounds, impacting their suitability in solvent-dependent reactions.

- Biological Potential: Heterocyclic derivatives (e.g., oxadiazole in 4e) show promise in medicinal chemistry due to hydrogen-bonding and conjugation features .

Biologische Aktivität

1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural features:

| Property | Value |

|---|---|

| Molecular Formula | C11H12FOS |

| Molecular Weight | 230.28 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-(propan-2-ylthio)ethanone |

| InChI Key | KEJYZUHCNMWMNY-UHFFFAOYSA-N |

Synthesis

The synthesis of 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one typically involves a Friedel-Crafts acylation reaction followed by the introduction of the isopropylthio group. The general synthetic route includes:

- Starting Materials : 4-fluorobenzene and isopropylthiol.

- Reaction Conditions : The acylation is performed using ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by nucleophilic substitution to introduce the isopropylthio group.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorophenyl and thioether groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Properties

Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that thioether-containing compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Some derivatives have been investigated for their potential to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through mechanisms involving reactive oxygen species (ROS) generation.

Case Study 1: Antimicrobial Efficacy

A study conducted on thioether derivatives demonstrated that compounds with similar structures to 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency against common pathogens.

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that the compound could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting an anti-inflammatory mechanism. The compound's efficacy was comparable to established anti-inflammatory agents, with an IC50 value of approximately 25 µM.

Case Study 3: Anticancer Potential

A recent investigation into the cytotoxic effects of related compounds on cancer cell lines showed that they could induce cell cycle arrest and apoptosis. In particular, a derivative with similar substituents demonstrated an IC50 value of 15 µM in human breast cancer cells, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.